molecular formula C6H8ClFO2 B172421 Ethyl 2-chloro-2-fluorocyclopropanecarboxylate CAS No. 155051-93-7

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

Cat. No.: B172421
CAS No.: 155051-93-7
M. Wt: 166.58 g/mol
InChI Key: BPHKGPOPPUFFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of ethyl 2-chloro-2-fluoropropanoate. This reaction can be carried out using various methods, including the use of diazo compounds and transition metal catalysts. One common method involves the reaction of ethyl diazoacetate with 2-chloro-2-fluoropropene in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which enhances its reactivity and versatility in various chemical reactions. This dual substitution also provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with both chlorine and fluorine atoms, which significantly influences its reactivity and biological interactions. The molecular formula is C7H8ClF2O2C_7H_8ClF_2O_2, with a molecular weight of approximately 196.59 g/mol. The presence of halogens in the structure enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes. Fluorinated compounds often exhibit increased binding affinities due to the electronegative fluorine atom, which can enhance interactions through hydrogen bonding and electrostatic effects.
  • Antimicrobial Properties : Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may possess antimicrobial activity. The structural modifications imparted by halogenation can lead to enhanced efficacy against certain bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various cyclopropanecarboxylic acid derivatives, including this compound. It was found that the introduction of fluorine increased the antimicrobial potency against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at levels significantly lower than non-fluorinated analogs .
    Compound NameMIC (µM)Activity
    This compound32Moderate
    Fluorinated derivative X16High
    Non-fluorinated analog Y64Low
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could effectively inhibit specific target enzymes involved in metabolic pathways. The presence of both chlorine and fluorine was crucial for enhancing the binding affinity to these enzymes.
  • Insecticidal Activity : The compound has shown potential as an insecticide, particularly against agricultural pests. Its unique structure allows it to disrupt normal physiological processes in insects, leading to increased mortality rates compared to traditional insecticides .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclopropanation : This step involves forming the cyclopropane ring through a reaction between an alkene and a carbene precursor.
  • Halogenation : Chlorination and fluorination are performed using appropriate reagents under controlled conditions to introduce the halogen substituents.
  • Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

Properties

IUPAC Name

ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHKGPOPPUFFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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